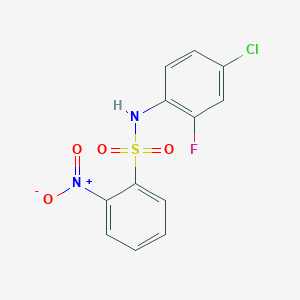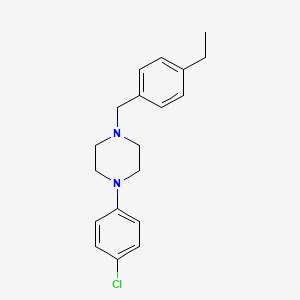![molecular formula C14H9Cl2F3N2O B5729965 N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5729965.png)
N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea, also known as diuron, is a herbicide that has been widely used in agriculture and forestry for weed control. It belongs to the class of substituted urea herbicides and has been found to be effective against a broad range of weeds.
作用機序
The mechanism of action of N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea involves the inhibition of photosynthesis in plants. It acts by blocking the electron transport chain in chloroplasts, which leads to the production of reactive oxygen species and ultimately results in cell death. This mechanism of action has been well-studied and is the basis for the herbicidal properties of N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea.
Biochemical and Physiological Effects:
Diuron has been found to have a number of biochemical and physiological effects on plants. It has been shown to inhibit photosynthesis, reduce chlorophyll content, and cause oxidative stress. In addition, N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea has been found to have toxic effects on aquatic organisms, including fish and invertebrates.
実験室実験の利点と制限
Diuron has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has been well-studied for its herbicidal properties. However, there are also limitations to its use in lab experiments. Diuron has been found to have toxic effects on some organisms, which can limit its use in certain experiments. In addition, its herbicidal properties can also limit its use in experiments that require intact plant material.
将来の方向性
There are several future directions for the study of N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea. One area of research is the development of new herbicides that are more effective and less toxic than N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea. Another area of research is the study of N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea's potential applications in medicine and biotechnology. Finally, there is a need for further research on the environmental impact of N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea and its potential effects on human health.
合成法
Diuron can be synthesized by reacting 4-chloroaniline with 2-chloro-5-trifluoromethylphenyl isocyanate in the presence of a base. The resulting product is then purified by recrystallization to obtain N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea in its pure form. This synthesis method has been well-established and is widely used in the production of N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea.
科学的研究の応用
Diuron has been extensively studied for its herbicidal properties and has been found to be effective against a broad range of weeds. In addition to its use as a herbicide, N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea has also been studied for its potential applications in the field of medicine and biotechnology. It has been found to have antimicrobial and antifungal properties and has been studied for its potential use in the treatment of various diseases.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-[2-chloro-5-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O/c15-9-2-4-10(5-3-9)20-13(22)21-12-7-8(14(17,18)19)1-6-11(12)16/h1-7H,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLFGESIZLHTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(2-chloro-5-(trifluoromethyl)phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5729886.png)
![N-(tert-butyl)-2-{4-[(tert-butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5729892.png)


![N'-[(2-chloro-4-methylbenzoyl)oxy]-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B5729908.png)



![2-methoxy-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5729951.png)
![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline](/img/structure/B5729960.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5729967.png)
![2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide](/img/structure/B5729970.png)

